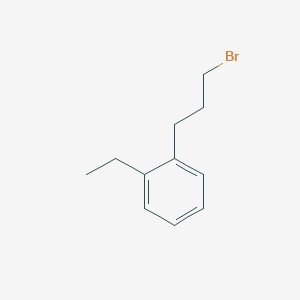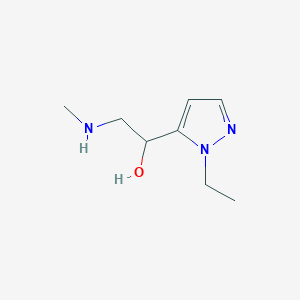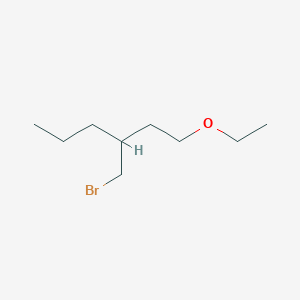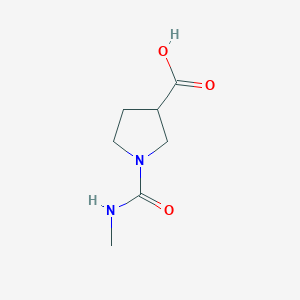![molecular formula C13H23NO4 B15316894 3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid CAS No. 1476763-71-9](/img/structure/B15316894.png)
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperidine ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 3-piperidylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
化学反応の分析
Types of Reactions
3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid depends on its specific applicationThe propanoic acid moiety can participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
- 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid
- 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]butanoic acid
- 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]pentanoic acid
Uniqueness
The uniqueness of 3-[(3R)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid lies in its specific structure, which combines a Boc-protected piperidine ring with a propanoic acid moiety. This combination allows for versatile applications in synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds .
特性
CAS番号 |
1476763-71-9 |
|---|---|
分子式 |
C13H23NO4 |
分子量 |
257.33 g/mol |
IUPAC名 |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChIキー |
ZVYVZEUADCRFHK-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CCC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B15316824.png)






![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)



